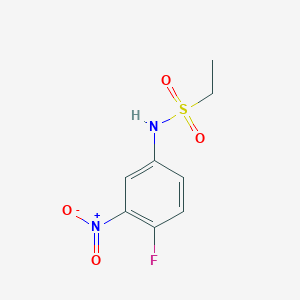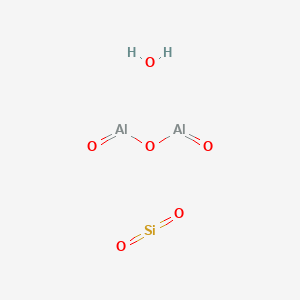
Bentonite
Overview
Description
Bentonite is a topical medication primarily used to prevent or reduce the severity of allergic contact dermatitis caused by urushiol, the allergenic resin found in plants such as poison ivy, poison oak, and poison sumac . It acts as a physical barrier, protecting the skin from contact with these irritants. This compound contains this compound, a type of clay, which is effective as long as the film remains visible on the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bentonite involves the use of this compound clay, which is processed to enhance its barrier properties. The clay is typically purified and modified to improve its adhesion to the skin. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of this compound involves the large-scale processing of this compound clay. The clay is mined, purified, and then formulated into a lotion or cream. The production process ensures that the final product has the desired consistency and efficacy for topical application .
Chemical Reactions Analysis
Types of Reactions: Bentonite primarily acts as a physical barrier and does not undergo significant chemical reactions when applied to the skin. it may interact with other substances on the skin surface.
Common Reagents and Conditions: As this compound is a topical agent, it does not typically undergo chemical reactions that involve reagents and specific conditions. Its primary function is to form a protective layer on the skin.
Major Products Formed: Since this compound does not undergo significant chemical reactions, there are no major products formed from its application. Its effectiveness is based on its physical properties rather than chemical transformations .
Scientific Research Applications
Bentonite has several scientific research applications, particularly in the fields of dermatology and allergology:
Dermatology: this compound is used to study the prevention and treatment of allergic contact dermatitis.
Allergology: Researchers use this compound to understand the mechanisms of allergic reactions to urushiol and other plant resins.
Cosmetics: this compound is used as an emulsion stabilizer in cosmetic formulations.
Pharmaceuticals: this compound’s properties are studied to develop new topical medications that can protect the skin from various irritants and allergens.
Mechanism of Action
The exact mechanism of action of Bentonite is not fully understood. It is believed that when applied topically, this compound acts as a physical barrier that interferes with the adsorption of antigens onto the skin and reduces the absorption of antigens into the skin . This barrier effect prevents the allergenic resin from coming into contact with the skin, thereby reducing the risk of allergic reactions. This compound does not modify the systemic allergic response and is effective only as long as the film remains visible on the skin .
Comparison with Similar Compounds
Dimethyldioctadecylammonium Montmorillonite: Another clay-based compound used for its barrier properties.
Quaternium 18-bentonite: A similar compound used in cosmetics and pharmaceuticals for its protective properties.
Uniqueness of Bentonite: this compound is unique in its specific formulation and use as a barrier against urushiol-induced allergic contact dermatitis. Its effectiveness is due to the specific properties of this compound clay, which forms a stable and visible film on the skin. Unlike other similar compounds, this compound is specifically designed for topical application to prevent allergic reactions to plant resins .
Properties
CAS No. |
1340-69-8 |
|---|---|
Molecular Formula |
Al2H2O6Si |
Molecular Weight |
180.06 g/mol |
IUPAC Name |
dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate |
InChI |
InChI=1S/2Al.O2Si.H2O.3O/c;;1-3-2;;;;/h;;;1H2;;; |
InChI Key |
SVPXDRXYRYOSEX-UHFFFAOYSA-N |
Canonical SMILES |
O.O=[Al]O[Al]=O.O=[Si]=O |
physical_description |
Off-white to tan fine flakes or powder; [R.T. Vanderbilt MSDS] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











































Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
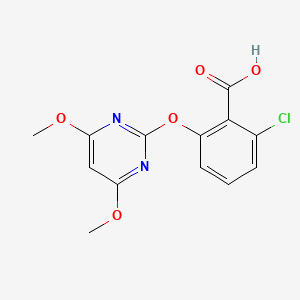
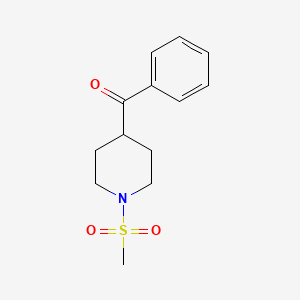
![2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde](/img/structure/B8732385.png)
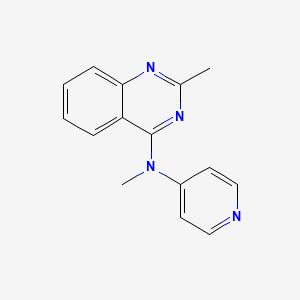
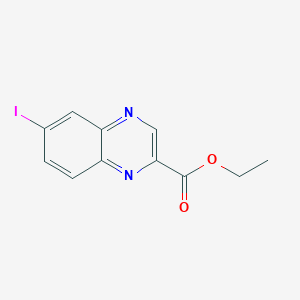
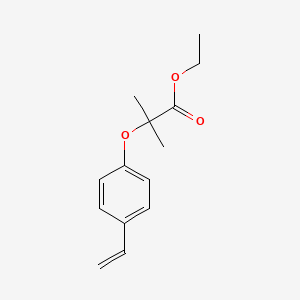
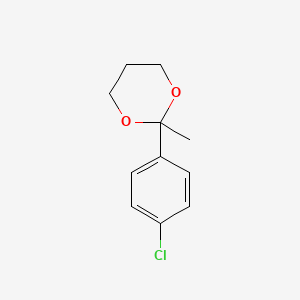
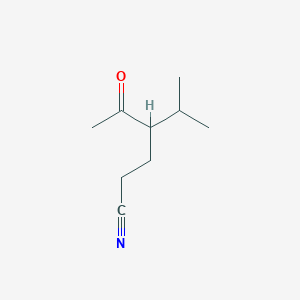
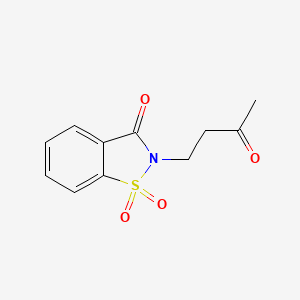
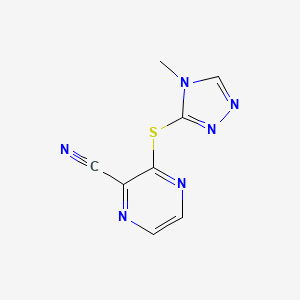

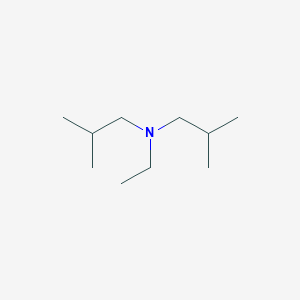
![N-{[4-(Trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B8732459.png)
